2-[(2-Chlorobenzyl)sulfanyl]-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile
Description
2-[(2-Chlorobenzyl)sulfanyl]-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 2, 4, 5, and 4. Key structural features include:
- Position 2: A 2-chlorobenzylsulfanyl group (–S–CH₂–C₆H₄–Cl), introducing steric bulk and electron-withdrawing effects due to the chlorine atom.
- Position 4: A diethylamino group (–N(CH₂CH₃)₂), a strong electron-donating substituent that modulates the ring’s electronic environment.
- Position 6: A phenyl group (–C₆H₅), enhancing aromatic stacking interactions.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(diethylamino)-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4S/c1-3-27(4-2)21-18(14-24)20(16-10-6-5-7-11-16)25-22(26-21)28-15-17-12-8-9-13-19(17)23/h5-13H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWYUQASAMKWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-[(2-Chlorobenzyl)sulfanyl]-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile, identified by its molecular formula and CAS number 303985-73-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.94 g/mol |
| CAS Number | 303985-73-1 |
| Structure | Chemical Structure |
The compound exhibits biological activity primarily through its interaction with various molecular targets. The diethylamino group contributes to its lipophilicity, enhancing cellular membrane penetration. The chlorobenzyl sulfanyl moiety is believed to facilitate interactions with proteins involved in cell signaling pathways.
Pharmacological Effects
- Antitumor Activity : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. It induces apoptosis in tumor cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anti-inflammatory Effects : In vitro assays suggest that the compound can inhibit the production of pro-inflammatory cytokines, which may position it as a candidate for treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.
Case Study 2: Antimicrobial Activity
In a comparative analysis against standard antibiotics, the compound displayed superior efficacy against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This suggests potential for development as an antimicrobial agent.
Safety and Toxicology
While the biological activities are promising, toxicity assessments are crucial. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses, but further chronic toxicity studies are warranted to establish safety profiles.
Comparaison Avec Des Composés Similaires
Key Observations :
- Chlorine at the benzyl position (target) vs. nitro groups () alters electronic effects: Cl is less electron-withdrawing than NO₂ but contributes to lipophilicity .
- Trifluoromethyl (CF₃) substituents () improve metabolic stability compared to chlorobenzyl groups .
Structural and Crystallographic Comparisons
X-ray diffraction data reveal conformational differences:
Key Observations :
- Sulfanyl substituents (C–S bonds ~1.78 Å) and carbonitrile groups (C≡N ~1.15 Å) are consistent across analogs .
- Steric bulk from substituents like isobutyl () or pentyl () induces ring distortion, affecting molecular conformation .
Pharmacological Potential
- Antimicrobial Activity : 2-[(2-Methoxyethyl)sulfanyl] derivatives () exhibit moderate antibacterial effects, likely due to membrane disruption .
- Chemotherapeutic Potential: Compounds with trifluoromethyl groups () demonstrate enhanced cytotoxicity, attributed to improved metabolic stability and target binding .
- Kinase Inhibition: Diethylamino groups (target) may mimic ATP-binding motifs in kinase targets, a feature observed in related pyrimidines .
Q & A
Q. What are the established synthetic routes for 2-[(2-Chlorobenzyl)sulfanyl]-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile?
The compound is synthesized via nucleophilic substitution. A representative method involves refluxing 2-chloro-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile with 2-chlorobenzyl mercaptan in dry pyridine, yielding 85% product after crystallization from ethanol . Key parameters include solvent choice (pyridine for nucleophilicity), reaction time (6 hours), and purification via slow evaporation of CHCl3:EtOH (1:1) for X-ray-quality crystals.
Q. How is the molecular structure of this compound characterized?
X-ray crystallography confirms the structure. The monoclinic crystal system (space group P21/c) has unit cell parameters: a = 13.7771 Å, b = 8.4961 Å, c = 18.5878 Å, β = 97.559°, and Z = 3. Key interactions include C–H···π and π–π stacking, stabilizing the lattice .
Q. What analytical techniques are critical for purity assessment?
Use a combination of:
- HPLC : To quantify impurities (e.g., unreacted thiophenol).
- NMR : Confirm substituent integration (e.g., diethylamino protons at δ ~3.4 ppm).
- Mass spectrometry : Validate molecular weight (theoretical Mr = 425.98) .
Q. How does the 2-chlorobenzylsulfanyl group influence reactivity?
The electron-withdrawing chlorine enhances the sulfanyl group’s leaving ability, facilitating nucleophilic substitutions. Steric effects from the ortho-chlorine may hinder access to reactive sites, requiring optimized conditions (e.g., elevated temperatures) .
Q. What storage conditions are recommended for this compound?
Store in anhydrous ethanol or CHCl3 at 4°C. Avoid light and moisture, as hydrolysis of the nitrile group can occur. Stability tests show no decomposition at 25°C for 30 days in inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like disulfides?
Q. How do crystallographic data resolve contradictions in spectroscopic assignments?
For example, X-ray data clarify ambiguous NOESY correlations by revealing spatial proximity of the diethylamino group to the phenyl ring, explaining unexpected NOE interactions. Bond angles (e.g., N1–C2–S1 = 121.65°) validate DFT-calculated geometries .
Q. What computational methods predict the compound’s bioactivity?
- Docking studies : Target kinases (e.g., EGFR) using the nitrile as a hydrogen-bond acceptor.
- QSAR models : Correlate substituent effects (e.g., ortho-chlorine’s Hammett σp value) with inhibitory activity .
Q. How do substituent variations (e.g., 4-Cl vs. 2-Cl benzyl) alter pharmacokinetic properties?
Q. What mechanistic insights explain regioselectivity in further functionalization?
The 5-cyano group directs electrophiles to the 4-position via resonance stabilization. For example, nitration at C4 is favored due to conjugation with the electron-withdrawing nitrile, as evidenced by <sup>13</sup>C NMR shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
